(1-Amino-3-methylcyclopentyl)methanol;hydrochloride

Description

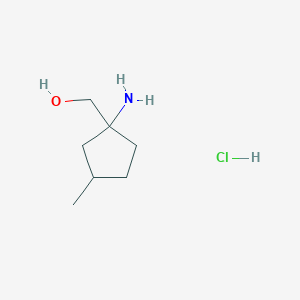

(1-Amino-3-methylcyclopentyl)methanol hydrochloride is a bicyclic amine-alcohol hydrochloride salt characterized by a cyclopentane ring substituted with a methyl group at position 3, an amino group at position 1, and a hydroxymethyl (-CH2OH) side chain. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for research applications.

Properties

IUPAC Name |

(1-amino-3-methylcyclopentyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(8,4-6)5-9;/h6,9H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGZQTYJYPNCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of organic reactions.

Amination: The cyclopentane derivative undergoes amination to introduce the amino group at the desired position.

Hydrochloride Salt Formation: The final step involves the conversion of the free base (1-Amino-3-methylcyclopentyl)methanol to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Refluxing: To ensure complete reaction and conversion.

Crystallization: To purify the product by recrystallization from suitable solvents.

Filtration and Drying: To isolate and dry the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

Cellular Uptake: Being taken up by cells and exerting intracellular effects.

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural variations among analogs include ring size , substituents , and functional groups , which influence properties such as lipophilicity, solubility, and hydrogen-bonding capacity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| (1-Aminocyclobutyl)methanol hydrochloride | 1392213-15-8 | C₅H₁₂ClNO | 137.61 | Cyclobutane ring, no methyl substituents |

| (1-Aminocyclopentyl)methanol hydrochloride* | 814254-62-1 | C₆H₁₄ClNO† | ~151.6† | Cyclopentane ring, no methyl substituents |

| (1-Amino-3,3-dimethylcyclohexyl)methanol HCl | 2031268-94-5 | C₉H₂₀ClNO | 193.72 | Cyclohexane ring, two methyl groups |

| (2-(Aminomethyl)phenyl)methanol hydrochloride | 105706-79-4 | C₈H₁₂ClNO | 173.45 | Aromatic benzene ring, aminomethyl group |

*Hypothetical data inferred from cyclopentane-based analogs.

†Estimated based on cyclopentane backbone + functional groups.

Key Observations:

The target compound’s methyl substituent on cyclopentane may reduce strain compared to unsubstituted cyclopentane derivatives.

Substituent Effects :

- Methyl groups (e.g., in the cyclohexane derivative) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- The aromatic analog (C₈) differs significantly due to its planar benzene ring, enabling π-π interactions absent in alicyclic compounds .

Hydrogen Bonding and Solubility: All analogs feature amine (-NH2) and alcohol (-OH) groups, facilitating hydrogen bonding. The hydrochloride salt further promotes solubility in polar solvents like water or methanol . Crystal structure studies of similar compounds (e.g., tyrosine derivatives) reveal that hydrogen-bonding networks vary with substituents and solvent presence, influencing solid-state stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | (1-Aminocyclobutyl)methanol HCl | (1-Amino-3,3-dimethylcyclohexyl)methanol HCl | (2-(Aminomethyl)phenyl)methanol HCl |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| LogP (Predicted) | ~0.5‡ | ~1.8‡ | ~1.2‡ |

| Hydrogen Bond Donors | 3 | 3 | 3 |

| Rotatable Bonds | 1 | 1 | 2 |

‡Estimated using fragment-based methods (e.g., AlogP).

- Lipophilicity : The cyclohexane derivative’s higher LogP (1.8) suggests greater membrane permeability compared to the cyclobutane (0.5) and aromatic (1.2) analogs.

- Rotational Flexibility : The aromatic analog’s additional rotatable bond (due to the benzyl group) may enhance conformational diversity, impacting binding interactions in pharmacological contexts .

Biological Activity

(1-Amino-3-methylcyclopentyl)methanol;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyclopentane ring with an amino group and a hydroxymethyl group, which contributes to its biological activity. The distinct substitution pattern on the cyclopentane ring differentiates it from other similar compounds, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:

- Receptor Binding : The compound may bind to various receptors on cell surfaces, triggering downstream signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, thereby modulating metabolic pathways.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, leading to intracellular effects that can influence cellular functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies have shown potential antiviral properties against human adenoviruses, suggesting its utility in treating viral infections .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in the modulation of glutamate receptors, which are critical in various neurological disorders .

- Antimicrobial Properties : There is emerging evidence supporting the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment.

Case Studies

- Antiviral Profiling : A study evaluated the antiviral efficacy of this compound against human adenovirus. Results indicated that the compound significantly inhibited viral replication at submicromolar concentrations, demonstrating its potential as an antiviral agent .

- Neuropharmacological Research : In a study focused on metabotropic glutamate receptors, modifications to similar cyclopentane derivatives led to improved receptor selectivity and potency. This suggests that this compound could be optimized for enhanced neuropharmacological applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1-Amino-2-methylcyclopentyl)methanol;hydrochloride | Different substitution on cyclopentane | Moderate neuropharmacological effects |

| (1-Amino-4-methylcyclopentyl)methanol;hydrochloride | Varying cyclopentane position | Limited antiviral activity |

| (1-Amino-3-ethylcyclopentyl)methanol;hydrochloride | Ethyl substitution | Enhanced antimicrobial properties |

This table highlights how variations in structure can lead to different biological activities among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.